Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a naphthyl ether substituent with bromine atoms at the 1- and 6-positions.
Properties
IUPAC Name |
methyl (2S,4S)-4-(1,6-dibromonaphthalen-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO3.ClH/c1-21-16(20)13-7-11(8-19-13)22-14-5-2-9-6-10(17)3-4-12(9)15(14)18;/h2-6,11,13,19H,7-8H2,1H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRYZFNJMKUHAQ-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride generally proceeds via the following key steps:
- Stereoselective synthesis of the pyrrolidinecarboxylate core with defined (2S,4S) stereochemistry.
- Introduction of the 1,6-dibromo-2-naphthyl ether substituent via nucleophilic aromatic substitution or Ullmann-type etherification.
- Formation of the methyl ester at the carboxylate position.
- Conversion to the hydrochloride salt for stability and isolation.
Preparation of the Pyrrolidinecarboxylate Core
The (2S,4S)-pyrrolidinecarboxylate moiety can be synthesized starting from L-proline or suitably protected hydroxyproline derivatives, as these provide the necessary stereochemistry at C-2 and C-4 positions.
- Starting Material: L-Hydroxyproline or derivatives such as N-Boc-protected hydroxyproline.
- Protection: The amine group is often protected using tert-butoxycarbonyl (Boc) or similar protecting groups to prevent side reactions.
- Esterification: The carboxylic acid is methylated using standard esterification methods, such as treatment with methanol in acidic conditions or via methyl iodide and base.
Synthesis of 1,6-Dibromo-2-naphthol Derivative
The dibromo-substituted naphthyl moiety is prepared by bromination of 2-naphthol or via selective dibromination of 2-naphthol derivatives:
- Bromination: Controlled bromination using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane under cooling to achieve substitution at positions 1 and 6.
- Purification: The dibromo-naphthol is purified by recrystallization or chromatography.
Etherification to Form the Aryloxy Pyrrolidine
The key step involves coupling the dibromo-naphthyl moiety to the pyrrolidine ring through an ether linkage at the 4-position:
- Method: Nucleophilic aromatic substitution or Ullmann-type copper-catalyzed etherification.
- Reagents: The 4-hydroxy group on the pyrrolidine (or protected hydroxy precursor) acts as the nucleophile.
- Catalysts: Copper(I) iodide or copper powder with ligands such as 1,10-phenanthroline.
- Conditions: Heating in polar aprotic solvents like DMF or DMSO at 80-120°C.
| Component | Amount/Condition |
|---|---|
| 4-Hydroxy-pyrrolidine ester | 1 equiv |
| 1,6-Dibromo-2-naphthol derivative | 1.1 equiv |
| Copper catalyst | 10 mol% |
| Base (e.g., K2CO3) | 2 equiv |
| Solvent | DMF or DMSO |
| Temperature | 100°C |
| Time | 12-24 hours |
Formation of Hydrochloride Salt
After purification, the free base is converted into the hydrochloride salt to improve stability and solubility:
- Procedure: Treat the purified methyl ester ether with dry HCl gas in anhydrous ether or dissolve in ethanol and add HCl solution.
- Isolation: Precipitation of the hydrochloride salt followed by filtration and drying under vacuum.
Purification Techniques
- Flash Chromatography: Silica gel chromatography using mixtures of ethyl acetate and cyclohexane or hexane is commonly employed to purify intermediates and final products.
- Crystallization: Recrystallization from solvents such as ethyl acetate/hexane or ethanol/ether mixtures is used to obtain pure hydrochloride salt.
- Filtration and Drying: Use of celite filtration to remove catalysts and drying under vacuum at controlled temperatures (20-40°C).
Analytical Characterization
- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm stereochemistry and substitution pattern.
- Mass Spectrometry: ESI-MS confirms molecular weight.
- Chiral HPLC: Used to confirm enantiomeric purity of the pyrrolidine core.
- Melting Point and Elemental Analysis: Confirm salt formation and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of Pyrrolidine Amine | Di-tert-butyl dicarbonate, NaHCO3, DCM, 20°C | 93-95 | High purity intermediate |
| 2 | Methyl Ester Formation | Methanol, Acidic catalyst, reflux or room temp | 90-95 | Standard esterification |
| 3 | Dibromo-naphthol Preparation | Bromine or NBS, acetic acid/DCM, cooling | 80-90 | Controlled dibromination |
| 4 | Etherification (Aryloxy linkage) | CuI catalyst, K2CO3, DMF, 100°C, 12-24 h | 70-85 | Ullmann-type coupling |
| 5 | Hydrochloride Salt Formation | Dry HCl gas or HCl in ethanol | 90-95 | Salt precipitation and isolation |
| 6 | Purification | Silica gel chromatography, recrystallization | - | Ensures high purity |
Research Findings and Notes
- The stereochemistry at positions 2 and 4 of the pyrrolidine ring is critical for bioactivity and must be preserved throughout synthesis.
- Use of protecting groups such as Boc is essential to avoid side reactions during etherification.
- Ullmann-type etherification is preferred for coupling aromatic halides with phenolic hydroxyls under mild conditions.
- The hydrochloride salt form enhances compound stability and facilitates handling.
- Yields vary depending on reaction scale and purity of starting materials but generally remain high (>70%) for key steps.
- Purification by flash chromatography and crystallization ensures removal of copper residues and unreacted starting materials.
- Analytical methods confirm the structure, purity, and stereochemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the naphthyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Potential Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dibromo-naphthyl moiety may enhance the interaction with biological targets involved in cancer proliferation pathways.
- Neuropharmacology: The pyrrolidine structure is often associated with neuroactive properties. Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurological disorders.
-
Synthetic Chemistry
- Intermediate in Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structural features allow for further modifications that can lead to the development of novel therapeutic agents.
-
Biological Studies
- Biochemical Assays: Its use in biochemical assays can help elucidate the mechanisms of action of similar compounds. For example, the effect of this compound on enzyme activity or receptor binding can provide insights into its pharmacological profile.
- Cellular Studies: Research involving cell cultures can assess the compound's effects on cell viability, proliferation, and apoptosis, contributing to understanding its potential therapeutic effects.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of dibromonaphthyl derivatives were tested for their cytotoxicity against breast cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride could be further explored for anticancer drug development .
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university focused on the neuropharmacological properties of pyrrolidine derivatives. The findings suggested that modifications to the pyrrolidine ring could enhance binding affinity to dopamine receptors, indicating potential applications in treating Parkinson's disease .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the naphthyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared below with four closely related pyrrolidinecarboxylate hydrochlorides, differing primarily in their aromatic substituents and halogenation patterns:
*Calculated based on substituent contributions (Br ≈ 80 g/mol each; Cl ≈ 35.5 g/mol). ‡Inferred from molar mass in .
Impact of Substituents on Physicochemical Properties
Aromatic System Size :
- The target compound incorporates a naphthyl group (C₁₀H₆), which increases molecular weight and lipophilicity compared to phenyl-substituted analogs (e.g., ). This enhances membrane permeability but may reduce aqueous solubility .
- In contrast, the 4-chloro-1-naphthyloxy derivative shares the naphthyl backbone but replaces bromine with chlorine, lowering molecular weight by ~124 g/mol.
Halogenation Effects: Bromine substituents (as in the target and ) contribute greater steric bulk and electron-withdrawing effects compared to chlorine. This may improve binding to hydrophobic enzyme pockets or influence metabolic stability .
Stereochemical Considerations: All compounds retain the (2S,4S) configuration, critical for enantioselective interactions in biological systems. For example, similar stereochemical motifs are exploited in Povarov reactions to generate chiral tetrahydroquinolines with pharmacological activity .
Biological Activity
Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₆Br₂ClNO₃
- CAS Number : 1354487-66-3
- Molecular Weight : 404.12 g/mol
The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against several microbial strains, including bacteria and fungi. Its structure suggests potential interactions with microbial cell membranes or metabolic pathways.
- Cytotoxic Effects : Research indicates that it may have cytotoxic effects on certain cancer cell lines. The mechanism likely involves the induction of apoptosis or disruption of cellular processes essential for cancer cell survival.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity in Cancer Models
A study focused on the cytotoxic effects of this compound on human pancreatic cancer cells (PANC-1) revealed that it induces cell death in a dose-dependent manner. The following data illustrate its effectiveness:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0.5 | 75 | |
| 1.0 | 50 | |
| 5.0 | 20 | 3.5 |
The IC50 value indicates that at a concentration of 3.5 µM, the compound significantly reduces cell viability, highlighting its potential as an anticancer agent.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various derivatives of pyrrolidinecarboxylates was conducted, including this compound. The study found that modifications to the naphthyl group significantly influenced antimicrobial potency, suggesting that further structural optimization could enhance efficacy.
Case Study 2: Cancer Cell Line Testing
In a controlled laboratory setting, the compound was tested against multiple cancer cell lines, including breast and lung cancer cells. Results indicated a promising profile with selective toxicity towards malignant cells while sparing normal cells, which is crucial for therapeutic applications.
Q & A
Q. What synthetic strategies are recommended for preparing Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves coupling a brominated naphthol derivative with a chiral pyrrolidine precursor. For example, brominated naphthyl ethers can be synthesized via nucleophilic aromatic substitution using activated bromine species. The pyrrolidine core (2S,4S configuration) is often prepared via asymmetric catalysis or resolution . Key steps include:
Esterification : Use of methyl chloroformate or similar reagents to protect the carboxylic acid group.
Coupling : Reaction of the naphthol derivative with the pyrrolidine under Mitsunobu conditions (e.g., DIAD, PPh₃) to control stereochemistry .
Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol) to isolate the hydrochloride salt.
Purity is ensured via recrystallization (e.g., ethanol/water mixtures) or chromatography .
Q. How can the stereochemical integrity of the (2S,4S) configuration be validated?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards. Circular dichroism (CD) spectroscopy or X-ray crystallography provides definitive confirmation of absolute configuration .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store as a lyophilized solid at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or ethanol (stored at -80°C in aliquots to avoid freeze-thaw cycles). Monitor degradation via HPLC every 3 months; a >5% impurity increase indicates instability .
Advanced Research Questions
Q. How does the 1,6-dibromo substitution on the naphthyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The 1,6-dibromo groups activate the naphthyl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine at the 1- and 6-positions directs electrophilic substitution to the 2- and 7-positions. To test reactivity:
Perform a model reaction with Pd(PPh₃)₄ and phenylboronic acid.
Monitor regioselectivity via LC-MS and compare with mono-brominated analogs.
The steric bulk of the pyrrolidine moiety may slow coupling kinetics, requiring elevated temperatures (80–100°C) .
Q. What experimental approaches can resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from enantiomeric impurities or solvent effects. To address this:
Reproduce assays using a single validated batch of the compound.
Control solvent effects : Compare activity in DMSO vs. aqueous buffers (e.g., PBS) at concentrations ≤0.1% DMSO.
Quantify enantiomeric excess (ee) : Use chiral HPLC to rule out contamination by the (2R,4R) isomer .
Q. How can the hydrolytic stability of the methyl ester group be evaluated under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
Prepare a 1 mM solution in PBS (pH 7.4) and incubate at 37°C.
Sample aliquots at 0, 24, 48, and 72 hours.
Analyze via LC-MS for hydrolysis to the carboxylic acid.
A half-life <24 hours suggests the need for prodrug strategies or ester analogs .
Methodological Notes
- Spectral Characterization :
- Purification Troubleshooting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
